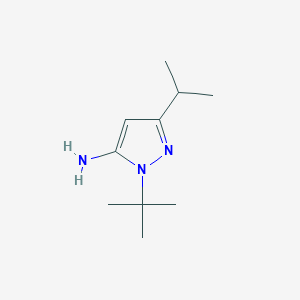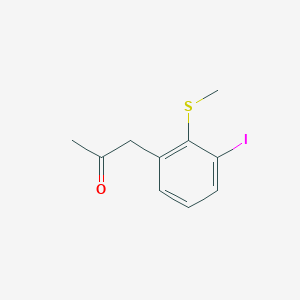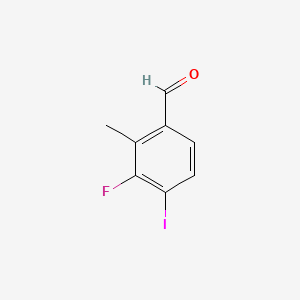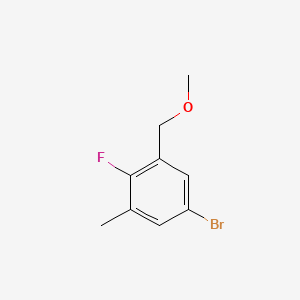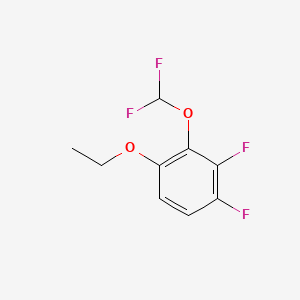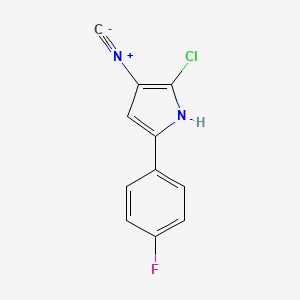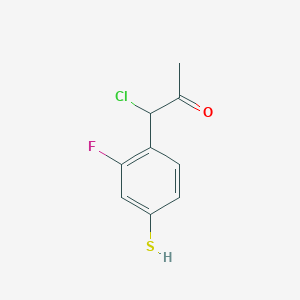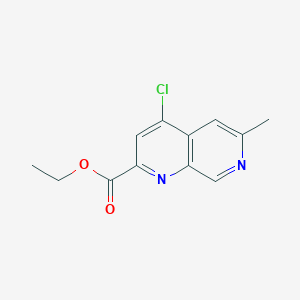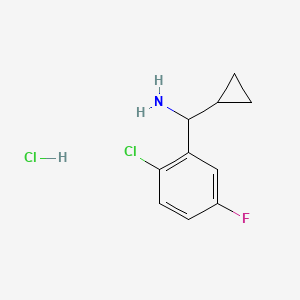![molecular formula C25H26F6O4S B14037119 (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)
(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulen-9-YL trifluoromethanesulfonate is a complex organic compound with significant potential in various scientific fields. Its unique structure, characterized by multiple rings and functional groups, makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulen-9-YL trifluoromethanesulfonate involves several steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes include:
Formation of the Core Structure: This step typically involves cyclization reactions to form the dibenzoannulene core.
Introduction of Functional Groups: Functional groups such as the trifluoromethyl and trifluoromethanesulfonate are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulen-9-YL trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: The trifluoromethyl and trifluoromethanesulfonate groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulen-9-YL trifluoromethanesulfonate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mécanisme D'action
The mechanism by which (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulen-9-YL trifluoromethanesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-{4-[(2,4-Diaminopteridin-6-yl)methylamino]benzamido}pentanedioic acid: Known for its use in medicinal chemistry.
(-)-Carvone: A natural compound with applications in agriculture and industry.
Uniqueness
What sets (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulen-9-YL trifluoromethanesulfonate apart is its combination of functional groups and structural complexity, which confer unique reactivity and stability. This makes it a valuable compound for a wide range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C25H26F6O4S |
|---|---|
Poids moléculaire |
536.5 g/mol |
Nom IUPAC |
[(1S,11R,13R)-1-benzyl-13-hydroxy-11-methyl-13-(trifluoromethyl)-5-tricyclo[9.4.0.02,7]pentadeca-2(7),3,5-trienyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C25H26F6O4S/c1-21-11-5-8-18-14-19(35-36(33,34)25(29,30)31)9-10-20(18)22(21,15-17-6-3-2-4-7-17)12-13-23(32,16-21)24(26,27)28/h2-4,6-7,9-10,14,32H,5,8,11-13,15-16H2,1H3/t21-,22-,23-/m1/s1 |
Clé InChI |
WBZOKQPMXWFKIJ-DNVJHFABSA-N |
SMILES isomérique |
C[C@]12CCCC3=C([C@@]1(CC[C@@](C2)(C(F)(F)F)O)CC4=CC=CC=C4)C=CC(=C3)OS(=O)(=O)C(F)(F)F |
SMILES canonique |
CC12CCCC3=C(C1(CCC(C2)(C(F)(F)F)O)CC4=CC=CC=C4)C=CC(=C3)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



